2-(3,4-Dimethoxybenzoyl)-3-methylpyridine
Description
2-(3,4-Dimethoxybenzoyl)-3-methylpyridine is a pyridine derivative featuring a 3,4-dimethoxy-substituted benzoyl group at position 2 and a methyl group at position 3 of the pyridine ring. The molecular formula is C₁₅H₁₅NO₄, with a molecular weight of 273.29 g/mol.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-5-4-8-16-14(10)15(17)11-6-7-12(18-2)13(9-11)19-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDLOBFIHDGFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311807 | |
| Record name | (3,4-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39574-37-3 | |
| Record name | NSC245460 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,4-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 3-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzoyl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a hydroxyl group, forming 2-(3,4-dimethoxyphenyl)-3-methylpyridine.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine can form 2-(3,4-dimethoxybenzaldehyde)-3-methylpyridine or 2-(3,4-dimethoxybenzoic acid)-3-methylpyridine.
Reduction: 2-(3,4-Dimethoxyphenyl)-3-methylpyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
2-(3,4-Dimethoxybenzoyl)-3-methylpyridine serves as an important intermediate in organic synthesis. It is utilized in the development of various chemical compounds through reactions such as:
- Acylation Reactions : The compound can undergo acylation to form more complex structures.
- Substitution Reactions : It can act as a nucleophile or electrophile in substitution reactions, leading to the synthesis of derivatives with altered biological activity.
Table 1: Key Reactions Involving 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine
| Reaction Type | Description | Products |
|---|---|---|
| Acylation | Formation of acyl derivatives | Various substituted pyridines |
| Nucleophilic Substitution | Reaction with electrophiles | Diverse functionalized compounds |
Biological Applications
Research has shown that this compound exhibits significant biological activity. Studies have explored its potential effects on:
- Antimicrobial Activity : Investigations indicate that it may possess antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways.
Case Study Example :
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for anticancer drug development.
Pharmaceutical Development
The compound is being explored for its therapeutic potential in drug formulation. Its unique structure allows for modifications that can enhance bioavailability and target specificity.
- Lead Compound : As a lead compound, it provides a scaffold for the design of novel pharmaceuticals aimed at treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in substituents on the benzoyl group, pyridine ring, or fused heterocycles. Key examples include:
- The triazole-fused pyridine in introduces a planar heterocycle, enhancing π-π stacking interactions, while the dimethylamino group in adds basicity and hydrogen-bonding capacity.
Physicochemical Properties
Comparative data for solubility, lipophilicity (logP), and hydrogen-bonding capacity:
Biological Activity
2-(3,4-Dimethoxybenzoyl)-3-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine features a pyridine ring substituted with a dimethoxybenzoyl group. Its molecular formula is C13H13N1O3, with a molecular weight of 235.25 g/mol. The presence of the dimethoxy group enhances the lipophilicity and potentially the bioactivity of the compound.
Antimicrobial Activity
Research has indicated that 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine exhibits significant antimicrobial properties. A study tested its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results showed that the compound had zones of inhibition comparable to standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic |
|---|---|---|
| K. pneumoniae | 18 | Cefixime (19) |
| Streptococcus spp. | 16 | Azithromycin (18) |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine has also been investigated. In vitro studies demonstrated that the compound induced cytotoxic effects in several cancer cell lines, including those derived from breast and colon cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity in Cancer Cells
In a comparative study, 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine was tested against established cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12 | Apoptosis induction |
| HCT116 (colon cancer) | 15 | G2/M phase arrest |
The IC50 values indicate that the compound is effective at relatively low concentrations, suggesting strong potential for therapeutic applications in oncology .
Other Biological Activities
In addition to antimicrobial and anticancer activities, 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine has shown promise in other areas:
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.
- Antioxidant Properties : Preliminary assays indicate that it may scavenge free radicals effectively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
